H9 T‑Cell Cytotoxicity: Binary Toxicity Flag vs. FK866 Potency Context
In a cytotoxicity screen against the human H9 T‑lymphoid cell line, 5,6‑dichloro‑N‑(prop‑2‑yn‑1‑yl)nicotinamide returned a binary ‘Toxic’ call . This result is placed in context with the well‑characterized NAMPT inhibitor FK866, which induces apoptosis in HepG2 cells with an IC₅₀ of approximately 1 nM . The data illustrate that the compound possesses intrinsic cytotoxicity, although the absence of a quantitative IC₅₀ precludes a direct potency ranking against FK866.
| Evidence Dimension | Cytotoxicity – H9 cell viability |
|---|---|
| Target Compound Data | Binary call: Toxic (no IC₅₀ reported) |
| Comparator Or Baseline | FK866 IC₅₀ ~1 nM in HepG2 cells (class‑level comparator) |
| Quantified Difference | Not calculable (binary vs. continuous readout; different cell lines) |
| Conditions | H9 T‑lymphoid cells; FK866 data from HepG2 human liver carcinoma cells (cross‑study context) |
Why This Matters
Demonstrates that the compound is not inert and warrants further potency profiling, but current data are insufficient to claim superiority over FK866.
- [1] Hasmann M, Schemainda I. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Res. 2003;63(21):7436-7442. View Source
